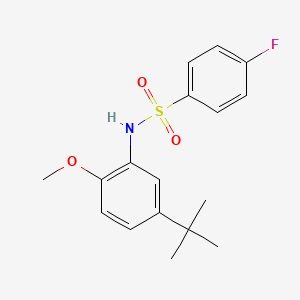
N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide, also known as TAK-715, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2005 by Takeda Pharmaceutical Company Limited. TAK-715 has been reported to have potential therapeutic effects on various diseases such as rheumatoid arthritis, cancer, and Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide has been extensively used in scientific research to investigate its potential therapeutic effects on various diseases. It has been reported to have anti-inflammatory effects and has been studied as a potential treatment for rheumatoid arthritis. This compound has also been shown to inhibit the growth of cancer cells and has been studied as a potential anticancer agent. Additionally, this compound has been investigated for its potential neuroprotective effects and has been studied as a potential treatment for Alzheimer's disease.
Wirkmechanismus
N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide is a selective inhibitor of mitogen-activated protein kinase kinase 7 (MKK7), which is a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound inhibits the activation of JNK by preventing the phosphorylation of its upstream activator, MKK7. This leads to the inhibition of downstream signaling pathways that are involved in inflammation, cancer growth, and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been reported to have neuroprotective effects by reducing neuronal damage and inflammation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide in lab experiments is its selectivity for MKK7, which allows for the specific inhibition of the JNK pathway. Additionally, this compound has been reported to have good pharmacokinetic properties and can be administered orally. However, one limitation of using this compound is its potential off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research and development of N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide. One direction is the investigation of its potential therapeutic effects on other diseases such as inflammatory bowel disease and multiple sclerosis. Another direction is the development of more potent and selective inhibitors of MKK7 and the JNK pathway. Additionally, the combination of this compound with other drugs or therapies may enhance its therapeutic effects and reduce potential side effects. Finally, the development of this compound as a clinical drug for the treatment of various diseases may be a promising future direction.
Conclusion:
This compound is a small molecule inhibitor that has been widely used in scientific research to investigate its potential therapeutic effects on various diseases. Its selectivity for MKK7 and inhibition of the JNK pathway have been shown to have anti-inflammatory, anticancer, and neuroprotective effects. Although there are limitations to its use in lab experiments, the future directions for research and development of this compound are promising.
Synthesemethoden
The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide involves a series of chemical reactions. The starting material is 5-tert-butyl-2-methoxyphenol, which undergoes a series of reactions including nitration, reduction, and sulfonation to produce the final product. The synthesis method has been described in detail in a patent filed by Takeda Pharmaceutical Company Limited.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S/c1-17(2,3)12-5-10-16(22-4)15(11-12)19-23(20,21)14-8-6-13(18)7-9-14/h5-11,19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARQLAAGKDNADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5785315.png)

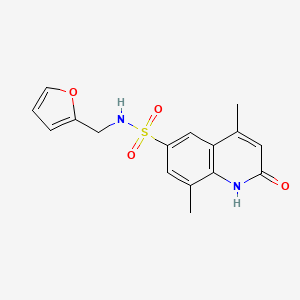


![tert-butyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785355.png)
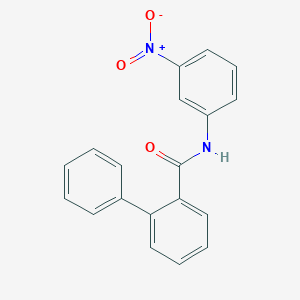
![1-{5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]-2-methylphenyl}ethanone](/img/structure/B5785372.png)
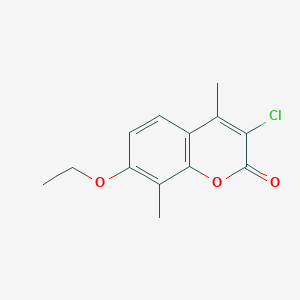

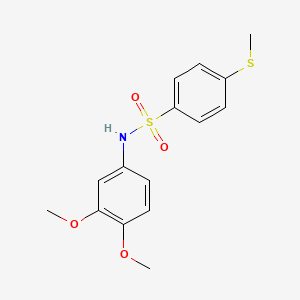
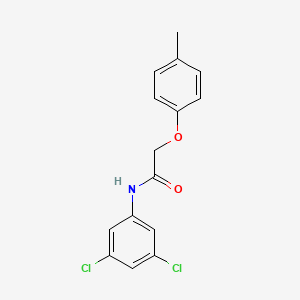
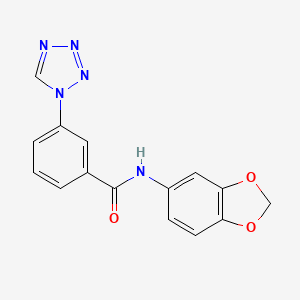
![2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide](/img/structure/B5785402.png)